Ardisiacrispin B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件: 异黄精素 B 通常使用溶剂提取法从异黄精的根部提取。 该过程涉及使用诸如己烷之类的溶剂,然后进行大孔吸附树脂柱分离和进一步的纯化步骤 . 然后使用气相色谱-质谱法 (GC-MS) 等技术分离和表征该化合物 .

工业生产方法: 异黄精素 B 的工业生产涉及从异黄精根部进行大规模提取。 根部首先被干燥并研磨成细粉,然后进行溶剂提取。 提取物使用柱色谱法进行浓缩和纯化,以获得高纯度异黄精素 B .

化学反应分析

反应类型: 异黄精素 B 会发生各种化学反应,包括氧化、还原和取代反应。 这些反应对于修饰化合物的结构以增强其生物活性至关重要 .

常用试剂和条件:

科学研究应用

作用机制

相似化合物的比较

异黄精素 B 因其特定的结构特征和生物活性而成为三萜皂苷中独一无二的化合物。 类似的化合物包括:

冬青苷: 以其抗炎和抗肿瘤特性而闻名.

11-O-没食子酰冬青苷: 表现出类似的抗炎作用,但在分子结构和特定的生物活性方面有所不同.

生物活性

Ardisiacrispin B, a triterpenoid saponin derived from the fruit of Ardisia kivuensis, has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article examines the compound's biological activity, including its cytotoxic effects on cancer cells, anti-inflammatory properties, and mechanisms of action.

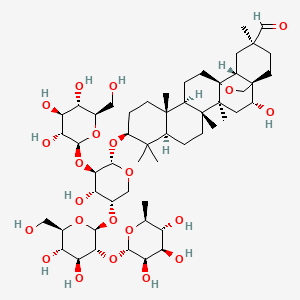

Chemical Structure and Properties

This compound is characterized by its complex molecular structure typical of triterpenoid saponins. Its pharmacological effects are attributed to this structure, which influences its interaction with biological systems.

Cytotoxic Effects

Case Studies and Experimental Results:

-

Cytotoxicity Against Cancer Cells:

- This compound demonstrated significant cytotoxic effects across nine different cancer cell lines, with IC50 values ranging from 1.20 μM (CCRF-CEM leukemia cells) to 6.76 μM (HepG2 hepatocarcinoma cells) .

- The compound exhibited collateral sensitivity in drug-resistant cancer cells, suggesting potential applications in overcoming multidrug resistance .

-

Mechanisms of Action:

- The cytotoxicity was linked to the induction of apoptosis through the activation of caspases (caspases 8, 9, and 3/7), alterations in mitochondrial membrane potential (MMP), and increased reactive oxygen species (ROS) production .

- Ferroptosis, a regulated form of necrosis characterized by iron-dependent lipid peroxidation, also contributed to the observed cytotoxicity .

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound.

- In Vitro Studies:

-

Mechanistic Insights:

- The underlying mechanism appears to involve modulation of the PI3K-AKT signaling pathway, which is crucial for regulating inflammation .

- Metabolite analysis revealed that this compound undergoes extensive metabolic processing in vivo, leading to various metabolites that may also contribute to its biological activity .

Summary of Biological Activities

属性

分子式 |

C53H86O22 |

|---|---|

分子量 |

1075.2 g/mol |

IUPAC 名称 |

(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde |

InChI |

InChI=1S/C53H86O22/c1-23-32(58)36(62)39(65)43(69-23)75-42-38(64)34(60)25(19-55)71-46(42)72-26-20-67-45(41(35(26)61)74-44-40(66)37(63)33(59)24(18-54)70-44)73-31-10-11-49(5)27(47(31,2)3)8-12-50(6)28(49)9-13-53-29-16-48(4,21-56)14-15-52(29,22-68-53)30(57)17-51(50,53)7/h21,23-46,54-55,57-66H,8-20,22H2,1-7H3/t23-,24+,25+,26-,27-,28+,29+,30+,31-,32-,33+,34+,35-,36+,37-,38-,39+,40+,41+,42+,43-,44-,45-,46-,48-,49-,50+,51-,52+,53-/m0/s1 |

InChI 键 |

ZDIHSHLFPFGAGP-LLEYBADXSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3COC(C(C3O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C)CO)O)O)O)O)O |

手性 SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CO[C@H]([C@@H]([C@H]3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@@]6([C@H]7CC[C@@]89[C@@H]1C[C@@](CC[C@]1(CO8)[C@@H](C[C@]9([C@@]7(CC[C@H]6C5(C)C)C)C)O)(C)C=O)C)CO)O)O)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3COC(C(C3O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C)CO)O)O)O)O)O |

同义词 |

3 beta -O-(alpha-L-rhamnopyranosyl-(1-2)-O-beta-D-glucopyranosyl-(1-4)-(O-beta-D-glucopyranosyl-(1-2))-alpha-L-arabinopyranosyl)-16 alpha-hydroxy-13 beta,28-epoxyolean-30-al ardisiacrispin B |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。